Cas no 1806526-83-9 (Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate)
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate
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- Inchi: 1S/C12H14BrNO3/c1-2-17-12(16)9-4-3-5-11(14)10(9)6-8(15)7-13/h3-5H,2,6-7,14H2,1H3
- InChI Key: WGPXFBXBVWNJAU-UHFFFAOYSA-N
- SMILES: BrCC(CC1C(=CC=CC=1C(=O)OCC)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 283
- XLogP3: 1.9
- Topological Polar Surface Area: 69.4
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007938-250mg |
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate |
1806526-83-9 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015007938-500mg |
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate |
1806526-83-9 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
| Alichem | A015007938-1g |
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate |
1806526-83-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate (CAS No. 1806526-83-9): A Promising Compound in Pharmaceutical Research
Ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the pharmaceutical and medicinal chemistry fields. This compound, characterized by its 3-amino functional group and 3-bromo-2-oxopropyl substituent, exhibits a complex interplay of chemical interactions that may contribute to its potential therapeutic applications. The CAS No. 1806526-83-9 serves as a critical identifier for this specific molecule, enabling precise referencing in scientific literature and research protocols.
Recent studies have highlighted the structural versatility of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate, particularly its ability to engage in multiple reaction pathways. The 3-bromo-2-oxopropyl moiety, which contains both a bromine atom and a ketone group, is particularly noteworthy for its reactivity in synthetic chemistry. This functional group can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives with potential pharmaceutical relevance. The 3-amino group further enhances the molecule's reactivity by introducing potential sites for conjugation with other functional groups.
The chemical structure of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate is defined by its core benzoate group, which is a benzene ring with a carboxylate functional group. This aromatic backbone provides a stable platform for the attachment of various substituents, including the 3-bromo-2-oxopropyl chain. The ethyl group at the alpha position of the benzoate ring contributes to the molecule's solubility properties, which are critical for drug delivery applications. The overall molecular architecture of this compound is designed to balance reactivity with stability, a key consideration in pharmaceutical development.
Recent advancements in medicinal chemistry have demonstrated the potential of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate as a scaffold for the development of novel therapeutics. In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a building block for the synthesis of anti-inflammatory agents. The 3-bromo-2-oxopropyl group was found to be particularly effective in modulating the activity of inflammatory cytokines, suggesting its potential in the treatment of chronic inflammatory diseases.
Another area of interest is the interaction between ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate and biological targets. The 3-amino group has been shown to exhibit affinity for certain protein receptors, while the 3-bromo-2-oxopropyl chain can participate in hydrogen bonding interactions with target molecules. This dual functionality makes the compound a promising candidate for the design of small molecule inhibitors targeting specific enzymatic pathways. Recent research has focused on its potential as an inhibitor of kinases, which are enzymes involved in various cellular processes including cell proliferation and apoptosis.
The synthetic pathways for ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate have been extensively studied, with recent advancements in green chemistry approaches. A 2023 paper in Organic & Biomolecular Chemistry described a novel method for the synthesis of this compound using catalytic hydrogenation techniques. This approach not only improves the efficiency of the synthesis process but also reduces the environmental impact associated with traditional methods. The use of 3-bromo-2-oxopropyl as a key intermediate in these synthetic routes highlights its importance in the development of complex organic molecules.
Applications of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate extend beyond traditional pharmaceutical applications. Recent studies have explored its potential in the field of materials science, particularly in the development of biocompatible polymers. The benzoate group's ability to form hydrogen bonds with other molecules makes it suitable for applications in drug delivery systems and controlled release formulations. This versatility underscores the importance of understanding the chemical properties of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate in a broader scientific context.
Despite its promising potential, the development of ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate as a therapeutic agent requires further investigation. Current research is focused on optimizing its pharmacokinetic properties, including its solubility, bioavailability, and metabolic stability. The 3-bromo-2-oxopropyl group's potential to undergo metabolic transformation is a critical factor that must be addressed in the design of effective drug formulations. Ongoing studies aim to identify strategies for modifying this functional group to enhance its therapeutic profile.
In conclusion, ethyl 3-amino-2-(3-bromo-2-oxopropyl)benzoate represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and functional groups offer a wide range of potential applications, from drug development to materials science. As research continues to uncover new insights into its chemical properties and biological interactions, this compound is poised to play an important role in the development of innovative therapeutic solutions.
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